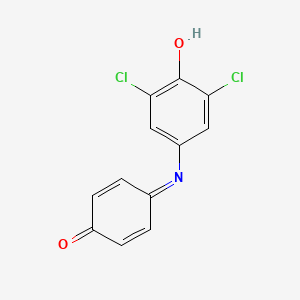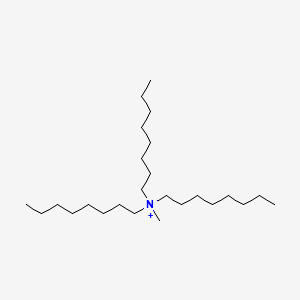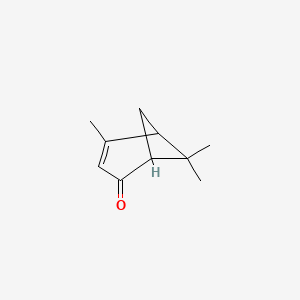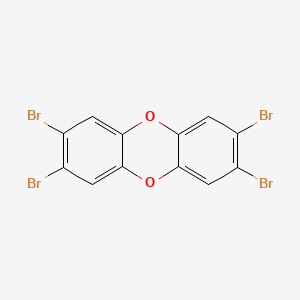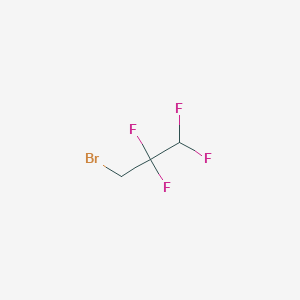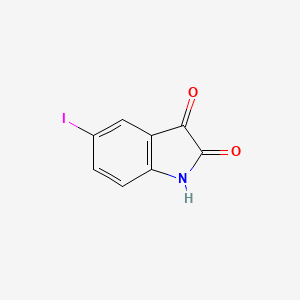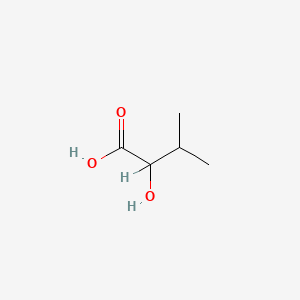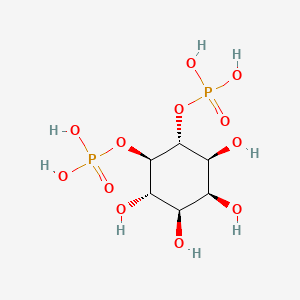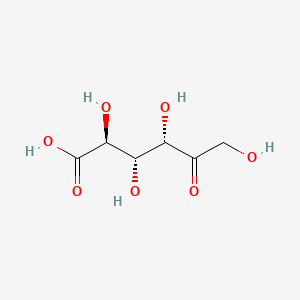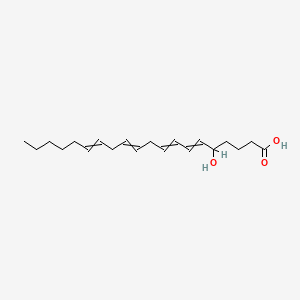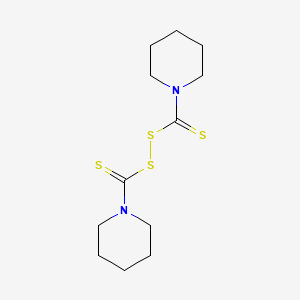
Nangustine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nangustine is a citraconoyl group.
Aplicaciones Científicas De Investigación
Alkaloid Discovery and Structure
Nangustine, a novel alkaloid, was first isolated from Narcissus angustifolius subsp. transcarpathicus (Amaryllidaceae). It is distinguished as the first 5,11-methanomorphanthridine alkaloid with a unique C-3/C-4 substitution. Its structure and stereochemistry were elucidated using physical and spectroscopic methods. This discovery expands the chemical diversity of naturally occurring alkaloids and offers new opportunities for pharmacological investigations (Labraña et al., 2002).
Synthetic Approaches
The total synthesis of (+)-nangustine has been achieved using enantiomerically pure cis-1,2-dihydrocatechol as a starting material. This synthetic approach is significant as it provides a method for producing nangustine and its enantiomer, enabling further pharmacological and toxicological studies of this compound (Kokas et al., 2008).
Potential in Disease Treatment
While direct studies on nangustine's therapeutic applications are limited, research on similar alkaloids and compounds provides insights into potential areas of application. Studies on the cholinergic anti-inflammatory pathway, particularly involving nicotinic acetylcholine receptor (nAChR) agonists, suggest a role for alkaloids like nangustine in treating inflammatory disorders (Ulloa, 2005). Additionally, the use of gene-modified animal models could facilitate the exploration of nangustine's effects on specific genetic pathways or diseases (Niu et al., 2014).
Implications for Bioelectronic Medicine
Research in bioelectronic medicine, particularly the role of the vagus nerve in controlling systemic inflammation, could be relevant for understanding how compounds like nangustine might modulate immune responses in various diseases. This area of study is rapidly evolving and could open new therapeutic avenues for alkaloids with potential anti-inflammatory properties (Pavlov et al., 2019).
Propiedades
Nombre del producto |
Nangustine |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
(1S,13R,14S,15S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-14,15-diol |
InChI |
InChI=1S/C16H17NO4/c18-12-2-1-9-11-6-17(15(9)16(12)19)5-8-3-13-14(4-10(8)11)21-7-20-13/h1,3-4,11-12,15-16,18-19H,2,5-7H2/t11-,12+,15-,16-/m1/s1 |
Clave InChI |
SZJIAQIHDKIFGC-NOXHYTERSA-N |
SMILES isomérico |
C1C=C2[C@H]3CN([C@H]2[C@@H]([C@H]1O)O)CC4=CC5=C(C=C34)OCO5 |
SMILES |
C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |
SMILES canónico |
C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



